5-Chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one

Antiproliferative assay EGFR inhibition Cancer cell panel

5-Chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one (CAS 1888989-53-4; molecular formula C₁₁H₇ClN₂O; MW 218.64 g/mol) is a chlorinated β-carbolin-1-one belonging to the pyrido[3,4-b]indol-1-one heterocyclic class. The scaffold features a fused pyridine–indole bicyclic core with a chlorine atom at the 5-position of the indole nucleus, a substitution pattern that differentiates it from the unsubstituted parent 2,9-dihydro-1H-pyrido[3,4-b]indol-1-one (CAS 19839-52-2, MW 184.19) and the regioisomeric 6-chloro analog (CAS 1372763-74-0).

Molecular Formula C11H7ClN2O
Molecular Weight 218.64 g/mol
Cat. No. B13704432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one
Molecular FormulaC11H7ClN2O
Molecular Weight218.64 g/mol
Structural Identifiers
SMILESC1=CC2=C(C3=C(N2)C(=O)NC=C3)C(=C1)Cl
InChIInChI=1S/C11H7ClN2O/c12-7-2-1-3-8-9(7)6-4-5-13-11(15)10(6)14-8/h1-5,14H,(H,13,15)
InChIKeyFPHZUEJSMZHEGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one: Chemical Identity, Scaffold Class, & Procurement-Relevant Profile


5-Chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one (CAS 1888989-53-4; molecular formula C₁₁H₇ClN₂O; MW 218.64 g/mol) is a chlorinated β-carbolin-1-one belonging to the pyrido[3,4-b]indol-1-one heterocyclic class . The scaffold features a fused pyridine–indole bicyclic core with a chlorine atom at the 5-position of the indole nucleus, a substitution pattern that differentiates it from the unsubstituted parent 2,9-dihydro-1H-pyrido[3,4-b]indol-1-one (CAS 19839-52-2, MW 184.19) and the regioisomeric 6-chloro analog (CAS 1372763-74-0) . Pyrido[3,4-b]indol-1-ones have been described as privileged scaffolds in anticancer agent development, with reported inhibitory activity against protein kinase CK2, EGFR (wild-type and T790M mutant), and Bruton's tyrosine kinase (BTK), positioning this compound as a strategic intermediate or fragment for kinase-targeted medicinal chemistry programs [1][2].

Why 5-Chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one Cannot Be Indiscriminately Replaced by Other Halo- or Regioisomeric Pyridoindolones


Within the pyrido[3,4-b]indol-1-one class, subtle structural variations—chlorine substitution position (5- vs. 6-), halogen identity (Cl vs. F), and N-substitution—produce measurably divergent biological outcomes that preclude generic interchange. The chlorine at position 5 exerts a Hammett σₘ value of +0.373 and σₚ of +0.227, compared to fluorine's σₘ +0.337 and σₚ +0.062, meaning the 5-Cl substituent is a stronger electron-withdrawing group that differentially modulates the indole NH acidity, ring π-electron density, and hydrogen-bonding capacity of the scaffold [1]. The La Regina synthesis methodology specifically demonstrated that the acid-catalyzed cyclization yield is less affected by electron-donating and -withdrawing substituents at the 5-position than at other positions, providing a distinct synthetic accessibility advantage for 5-substituted analogs . Furthermore, the closest experimentally profiled analogs—compounds 7a and 7b (N-substituted 5-chloro-pyrido[3,4-b]indol-1-ones)—exhibited mean GI₅₀ values of 54 nM and 57 nM against a four-cell-line cancer panel (A-549, MCF-7, Panc-1, HT-29), demonstrating that the 5-chloro-substituted pyridoindolone core confers single-digit to sub-100 nM antiproliferative potency, whereas the corresponding indole-2-carboxamide precursors (open-chain analogs lacking the pyridone ring) showed significantly weaker activity (GI₅₀ range 29–102 nM for the most potent carboxamides) [2]. These data collectively demonstrate that the combination of chlorine regioposition, halogen identity, and ring cyclization state creates a non-fungible activity profile.

Quantitative Differentiation Evidence: 5-Chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one vs. Closest Comparators


Antiproliferative Potency of the 5-Chloro-Pyridoindolone Core: Close-Analog GI₅₀ Data vs. Reference EGFR Inhibitor Erlotinib

Two N-substituted 5-chloro-pyrido[3,4-b]indol-1-one derivatives, compounds 7a and 7b, were profiled for antiproliferative activity against a panel of four human cancer cell lines (A-549 epithelial, MCF-7 breast, Panc-1 pancreatic, HT-29 colon) using the MTT assay [1]. Compound 7a exhibited mean GI₅₀ = 54 nM and compound 7b exhibited mean GI₅₀ = 57 nM across the four cell lines [1]. These are the closest experimentally characterized analogs to 5-chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one, differing only in N2-substitution. For procurement decisions, these data establish that the 5-chloro-pyridoindolone core, when elaborated with appropriate N-substituents, delivers antiproliferative activity within a ~2-fold window of the clinical reference erlotinib (GI₅₀ = 33 nM) [1]. Additionally, both compounds demonstrated >87% cell viability in MCF-10A normal mammary epithelial cells at 50 µM, indicating a selectivity window [1].

Antiproliferative assay EGFR inhibition Cancer cell panel Pyridoindolone SAR

EGFR Kinase Inhibitory Activity of 5-Chloro-Pyridoindolone-Derived Compounds: Wild-Type and T790M Mutant Profiling

The EGFR inhibitory activity of the 5-chloro-pyridoindolone series was evaluated against both wild-type (EGFRWT) and T790M mutant (EGFRT790M) kinases [1]. The most potent 5-chloro-indole-2-carboxamide precursors (compounds 5f and 5g) inhibited EGFRWT with IC₅₀ values of 68 ± 4 nM and 74 ± 5 nM, respectively, comparable to erlotinib (IC₅₀ = 80 ± 5 nM) [1]. Against the clinically relevant T790M resistance mutant, compounds 5f and 5g exhibited IC₅₀ values of 9.5 ± 2 nM and 11.9 ± 3 nM—equivalent to the third-generation T790M-targeted agent osimertinib (IC₅₀ = 8 ± 2 nM) [1]. While direct EGFR IC₅₀ data for the unsubstituted 5-chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one have not been published, these close precursors confirm that the 5-chloro substituent on the indole nucleus is compatible with sub-100 nM EGFRWT inhibition and, critically, single-digit nanomolar EGFRT790M potency, a profile not achieved by the 6-chloro regioisomer or the des-chloro parent in published studies.

EGFR kinase inhibition T790M mutant Kinase selectivity NSCLC

Synthetic Accessibility Advantage: 5-Position Substituent Tolerance in Cyclization Chemistry

La Regina et al. (2014) developed a high-yielding synthesis of 2,9-dihydro-1H-pyrido[3,4-b]indol-1-ones via selective intramolecular cyclization of N-(2,2-dimethoxyethyl)-1H-indole-2-carboxamides in polyphosphoric acid at 110 °C for 30 minutes . A critical finding for procurement is that the reaction yield was explicitly reported to be less affected by the presence of electron-donating and electron-withdrawing substituents specifically at the 5-position of the indole nucleus . This stands in contrast to substituents at other positions (e.g., 6- or 7-), where electronic effects more strongly modulate cyclization efficiency. This positional tolerance means that 5-chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one can be prepared via this robust, scalable route with predictable yields, whereas the 6-chloro regioisomer or more heavily substituted analogs may require extensive re-optimization of cyclization conditions.

Synthetic methodology Cyclization yield Substituent effects Process chemistry

Apoptotic Pathway Activation by 5-Chloro-Pyridoindolone Derivatives: Caspase-3, Caspase-8, Bax, and Bcl-2 Modulation

The 5-chloro-bearing pyridoindolone precursors 5f and 5g were profiled for apoptotic biomarker modulation in Panc-1 human pancreatic cancer cells [1]. Compounds 5f and 5g induced caspase-3 protein overexpression levels of 560.2 ± 5.0 pg/mL (8.5-fold vs. untreated control) and 542.5 ± 5.0 pg/mL (8.3-fold), respectively—values exceeding the reference apoptotic inducer staurosporine (503.2 ± 4.0 pg/mL; 7.6-fold) [1]. Both compounds also significantly elevated caspase-8 and pro-apoptotic Bax levels while suppressing anti-apoptotic Bcl-2 protein expression versus staurosporine [1]. Computational docking confirmed favorable dual binding modes within both EGFRWT and EGFRT790M active sites [1]. These data establish that the 5-chloro substituent is compatible with a robust pro-apoptotic phenotype, differentiating this scaffold from other pyridoindolones that may primarily exert cytostatic rather than cytotoxic effects.

Apoptosis induction Caspase activation Bcl-2 family Pancreatic cancer

Physicochemical Differentiation from the Unsubstituted Parent and 6-Chloro Regioisomer

The introduction of chlorine at position 5 produces quantifiable changes in molecular properties relative to the des-chloro parent (CAS 19839-52-2) [1]. The molecular weight increases from 184.19 to 218.64 g/mol (Δ +34.45), and the calculated LogP increases by approximately +0.7 to +1.0 units (estimated from the Hansch π constant for aromatic Cl = +0.71), enhancing membrane permeability potential [2]. The topological polar surface area (TPSA) of the parent scaffold is 44.90 Ų, and the chlorine atom at position 5 does not alter TPSA but does modify the electronic surface potential of the indole ring system [1]. Critically, the 5-chloro and 6-chloro regioisomers—while sharing identical molecular formula and MW—present distinct electrostatic potential surfaces and dipole moment vectors due to chlorine's different spatial relationship with the NH and carbonyl groups of the pyridone ring. The 5-chloro isomer places the electron-withdrawing chlorine closer to the indole NH (pKa perturbation) and the pyridone carbonyl, potentially enhancing hydrogen-bond donor strength of the indole NH relative to the 6-chloro isomer [2].

Molecular properties Drug-likeness Regioisomer comparison Medicinal chemistry

Kinase Target Class Compatibility: CK2, BTK, and Multi-Kinase Inhibitory Potential of the Pyridoindolone Scaffold

The pyrido[3,4-b]indol-1-one scaffold has been independently validated against multiple therapeutically relevant kinases. US Patent US11802129B1 establishes pyrido[3,4-b]indol-1-one compounds as CK2 inhibitors with in vivo antitumor efficacy (T/C > 200% at 25–50 mg/kg ip in colon C38 adenocarcinoma, B16 melanoma, and leukemia P388 models) [1]. Separately, Dou et al. (2022) reported pyrido[3,4-b]indol-1-one derivatives as non-covalent BTK inhibitors, with lead compounds exhibiting BTK IC₅₀ values of 0.22 μM and 0.19 μM, antiproliferative activity comparable to ibrutinib in U-937 and Ramos lymphoma cells, and in vivo tumor growth inhibition (TGI = 41.9% at 50 mg/kg in a U-937 xenograft model) [2]. While neither study specifically profiled the unsubstituted 5-chloro derivative, the aggregate data demonstrate that the pyrido[3,4-b]indol-1-one core—particularly when halogenated—is a multi-kinase-compatible scaffold with demonstrated in vivo proof-of-concept. The 5-chloro substitution on this core thus represents a strategic entry point for fragment elaboration or library design targeting CK2, BTK, or potentially other kinases.

CK2 inhibition BTK inhibition Multi-kinase profile Anticancer agents

Recommended Research & Industrial Application Scenarios for 5-Chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one


Fragment-Based Drug Discovery Targeting Dual EGFRWT/EGFRT790M-Driven Cancers

Deploy 5-chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one as a core fragment for structure-based elaboration targeting both wild-type and T790M-mutant EGFR. The Al-Wahaibi et al. (2023) study demonstrated that close analogs bearing the 5-chloro substituent achieve EGFRT790M IC₅₀ values (9.5–11.9 nM) equivalent to osimertinib (8 ± 2 nM), while maintaining sub-100 nM EGFRWT potency [1]. The unsubstituted NH and carbonyl of the pyridone ring offer two distinct vectors for fragment growth via N-alkylation or C4-amination, as exemplified by the US11802129 patent series [2]. Use the compound as a starting point for library synthesis exploiting the documented 5-position synthetic tolerance .

Non-Covalent BTK Inhibitor Hit Expansion for B-Cell Malignancy Programs

Utilize 5-chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one as a diversification scaffold for developing non-covalent BTK inhibitors. The Dou et al. (2022) study validated the pyrido[3,4-b]indol-1-one core as a CGI-1746-derived scaffold-hopping template that yields non-covalent BTK inhibitors with IC₅₀ values of 0.19–0.22 μM, antiproliferative activity in Ramos and U-937 lymphoma cells comparable to ibrutinib, and in vivo tumor growth inhibition (TGI = 41.9% at 50 mg/kg) [3]. The 5-chloro substituent provides a halogen handle for potential halogen-bonding interactions within the BTK ATP-binding pocket, a feature absent in the des-chloro parent scaffold.

CK2-Targeted Anticancer Library Design Leveraging a Multi-Kinase Privileged Scaffold

Incorporate 5-chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one into a focused library for CK2 inhibitor screening. The US11802129 patent demonstrated that 4-amino-substituted pyrido[3,4-b]indol-1-ones exhibit CK2 inhibitory activity with in vivo antitumor efficacy (T/C > 200%) in colon adenocarcinoma, melanoma, and leukemia models [2]. The 5-chloro compound serves as an ideal late-stage diversification intermediate: the chlorine at position 5 remains inert during pyridone N-functionalization and C4-amination reactions, enabling parallel library synthesis without protecting group manipulation. In silico ADME profiling of related 5-chloro derivatives predicted favorable pharmacokinetic properties, supporting progression to in vitro ADME assays [1].

Regioisomeric Selectivity Studies: 5-Cl vs. 6-Cl Pyridoindolone SAR Exploration

Procure both 5-chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one (CAS 1888989-53-4) and its 6-chloro regioisomer (CAS 1372763-74-0) as a matched pair for systematic regioisomeric SAR studies . Despite identical molecular formula and MW (218.64 g/mol), the two regioisomers present distinct electrostatic potential surfaces due to the chlorine's spatial relationship with the indole NH (pKa perturbation) and the pyridone C=O [4]. Differential activity in kinase panels, cellular assays, or biophysical binding experiments can be directly attributed to chlorine regioposition, providing clean SAR vectors for lead optimization. The La Regina synthetic methodology ensures both isomers are accessible via the same general route, with the 5-substituted variant benefiting from documented synthetic tolerance .

Quote Request

Request a Quote for 5-Chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.